Cas no 1806769-13-0 (4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid)

4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid
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- Inchi: 1S/C10H9ClF3NO4/c1-18-8-6(3-11)5(2-7(16)17)4-15-9(8)19-10(12,13)14/h4H,2-3H2,1H3,(H,16,17)
- InChI Key: RIVAQFMHDZOOPB-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(N=CC=1CC(=O)O)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 316
- XLogP3: 2.2
- Topological Polar Surface Area: 68.6
4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029083932-1g |
4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid |
1806769-13-0 | 97% | 1g |
$1,519.80 | 2022-03-31 |
4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid
Recent Advances in the Study of 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS: 1806769-13-0)
The compound 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS: 1806769-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its unique trifluoromethoxy and chloromethyl functional groups, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of 1806769-13-0 in the preparation of pyridine-based kinase inhibitors. The research team demonstrated that the chloromethyl group at the 4-position serves as a versatile handle for further functionalization, enabling the introduction of various pharmacophores. The trifluoromethoxy moiety, known for its metabolic stability and lipophilicity, was found to enhance the bioavailability of the resulting compounds. These findings highlight the compound's role as a valuable building block in medicinal chemistry.
In parallel, a recent patent application (WO2023056789) disclosed the use of 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid in the development of anti-inflammatory agents. The inventors reported that derivatives of this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2) with improved selectivity over COX-1, suggesting potential applications in the treatment of chronic inflammatory diseases. The study also noted that the acetic acid moiety at the 5-position contributes to the compounds' ability to interact with the enzyme's active site.
From a synthetic chemistry perspective, advances in the preparation of 1806769-13-0 have been reported in Organic Process Research & Development. Researchers have developed a more efficient, scalable route to this compound, addressing previous challenges in the regioselective introduction of the trifluoromethoxy group. The new synthetic protocol employs a palladium-catalyzed cross-coupling strategy, achieving higher yields (78%) compared to traditional methods (45-50%). This improvement is particularly significant for potential industrial-scale production.
Recent computational studies have provided insights into the molecular properties of 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid. Density functional theory (DFT) calculations revealed that the compound's unique electronic distribution, influenced by the electron-withdrawing trifluoromethoxy group and electron-donating methoxy group, creates a polarized system that may facilitate interactions with biological targets. These findings are guiding the rational design of new derivatives with optimized pharmacological profiles.
Looking forward, the versatility of 1806769-13-0 as a synthetic intermediate continues to inspire new research directions. Current investigations are exploring its application in the development of antiviral agents, particularly against RNA viruses, where the pyridine core may serve as a scaffold for nucleoside analogs. Additionally, its potential in agrochemical research is being evaluated, with preliminary studies suggesting activity against certain plant pathogens. As these research efforts progress, 4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetic acid is poised to remain an important compound in both pharmaceutical and chemical research.
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